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molecular formula C13H16O B8376636 Benzenepropanal, beta-methyl-3-(1-methylethenyl)- CAS No. 125109-84-4

Benzenepropanal, beta-methyl-3-(1-methylethenyl)-

Cat. No. B8376636
M. Wt: 188.26 g/mol
InChI Key: YYANKIXCOSAFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04910346

Procedure details

m-Diisopropenylbenzene (237 g), 0.2 g butylated hydroxytoluene, 0.1 g NaHCO3, 0.0918 g RhHCO(PPh3)3 and 20 g triphenylphosphine were heated under a pressure of 250 psi hydrogen and 250 psi carbon monoxide at 110° C. for five hours and then at 140° C. for six hours. The crude reaction product was distilled to give 215 g of a liquid which analyzed as 49.4% starting material, 40.8% lb, 1.9% 2-(3-propen-ylphenyl)-2-methylpropanal and 4.9% 1,3-di-(1-formylpropan-2-yl)benzene. The constituents were readily separated by fractional distillation to give pure lb, b.p 98° C./0.1 mm Hg. The starting material may be recycled to give further product in an overall yield of 71.0% lb. IR and NMR spectra were compatible with the assigned structure. Odor: ozone, stemmy-green floral, melon. Odor value: 35,514; Odor threshold value: 0.7 ng/L.
Name
2-(3-propen-ylphenyl)-2-methylpropanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3-di-(1-formylpropan-2-yl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=C(C(C)(C)C=O)C=CC=1)=CC.[CH:15]([CH2:17][CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]([CH3:30])[CH2:27]C=O)[CH:21]=1)[CH3:19])=[O:16].O=[O+][O-]>>[CH2:27]=[C:26]([C:22]1[CH:21]=[C:20]([CH:18]([CH3:19])[CH2:17][CH:15]=[O:16])[CH:25]=[CH:24][CH:23]=1)[CH3:30]

Inputs

Step One
Name
2-(3-propen-ylphenyl)-2-methylpropanal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC)C=1C=C(C=CC1)C(C=O)(C)C
Step Two
Name
1,3-di-(1-formylpropan-2-yl)benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)CC(C)C1=CC(=CC=C1)C(CC=O)C
Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The constituents were readily separated by fractional distillation
CUSTOM
Type
CUSTOM
Details
to give pure lb, b.p 98° C./0.1 mm Hg
CUSTOM
Type
CUSTOM
Details
to give further product in an overall yield of 71.0% lb

Outcomes

Product
Name
Type
Smiles
C=C(C)C=1C=C(C=CC1)C(CC=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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